3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid
Brand Name: Vulcanchem
CAS No.: 1334500-12-7
VCID: VC0059128
InChI: InChI=1S/C17H17NO3/c1-18(2)17(21)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-16(19)20/h3-10H,11H2,1-2H3,(H,19,20)
SMILES: CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O
Molecular Formula: C17H17NO3
Molecular Weight: 283.327

3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid

CAS No.: 1334500-12-7

Cat. No.: VC0059128

Molecular Formula: C17H17NO3

Molecular Weight: 283.327

* For research use only. Not for human or veterinary use.

3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid - 1334500-12-7

Specification

CAS No. 1334500-12-7
Molecular Formula C17H17NO3
Molecular Weight 283.327
IUPAC Name 2-[3-[4-(dimethylcarbamoyl)phenyl]phenyl]acetic acid
Standard InChI InChI=1S/C17H17NO3/c1-18(2)17(21)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-16(19)20/h3-10H,11H2,1-2H3,(H,19,20)
Standard InChI Key XOQRNTYBJLLYRH-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O

Introduction

Physical and Chemical Properties

Molecular Structure and Composition

3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid exhibits a well-defined molecular structure with specific atomic arrangements that determine its physical and chemical behavior. The compound consists of 17 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms, resulting in the molecular formula C17H17NO3 . These atoms are arranged in a configuration that includes two benzene rings connected by a single bond, forming the biphenyl core structure.

The exact mass of the compound is 283.12084340 Da, as determined by high-precision mass spectrometry techniques . This value corresponds to the monoisotopic mass of the molecule, which is the sum of the masses of the most abundant isotopes of each constituent element. The compound's standard InChIKey, XOQRNTYBJLLYRH-UHFFFAOYSA-N, serves as a unique identifier that encodes its structural information in a format suitable for database searching and chemical information systems .

Table 1 below summarizes the key molecular composition and structural identifiers of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid:

PropertyValue
Molecular FormulaC17H17NO3
Molecular Weight283.327 g/mol
Exact Mass283.12084340 Da
SMILESCN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O
Standard InChIInChI=1S/C17H17NO3/c1-18(2)17(21)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-16(19)20/h3-10H,11H2,1-2H3,(H,19,20)
Standard InChIKeyXOQRNTYBJLLYRH-UHFFFAOYSA-N

Physical Properties

The physical properties of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid are determined by its molecular structure and the arrangement of its functional groups. Based on computed properties and structural analysis, the compound exhibits characteristics typical of aromatic carboxylic acids with additional functional groups .

The compound has a calculated XLogP3-AA value of 2.5, indicating its moderate lipophilicity or fat solubility . This value suggests that the compound has a balanced distribution between hydrophilic and hydrophobic properties, which may influence its solubility in various solvents and its potential for membrane permeability in biological systems. The presence of both polar functional groups (carboxylic acid and dimethylcarbamoyl) and non-polar aromatic rings contributes to this balanced lipophilicity profile.

In terms of hydrogen bonding capability, 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid has 1 hydrogen bond donor (the carboxylic acid group) and 3 hydrogen bond acceptors (the carbonyl oxygen of the carboxylic acid group and both the carbonyl oxygen and nitrogen of the dimethylcarbamoyl group) . These hydrogen bonding features play a crucial role in determining the compound's solubility patterns, crystal structure, and interactions with biological macromolecules such as proteins.

The compound also possesses 4 rotatable bonds, which contribute to its conformational flexibility . This flexibility may be important for its ability to adapt its shape to fit into binding sites of target proteins or enzymes, potentially influencing its biological activity.

Chemical Reactivity

The chemical reactivity of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid is primarily determined by its functional groups. The carboxylic acid moiety (–COOH) represents the most reactive site in the molecule, capable of participating in a wide range of chemical transformations. Like most carboxylic acids, it can undergo esterification reactions with alcohols, form amides with amines, and be reduced to alcohols or aldehydes with appropriate reducing agents.

The carboxylic acid group also confers acidic properties to the compound, allowing it to donate a proton and form carboxylate salts in the presence of bases. This property may be relevant for the formulation of the compound in pharmaceutical preparations, where salt forms might be preferred for improved solubility or stability.

The dimethylcarbamoyl group (–CON(CH3)2) is relatively stable under most conditions but can undergo hydrolysis under strong acidic or basic conditions to yield carboxylic acid and dimethylamine. This group can also participate in hydrogen bonding interactions through its carbonyl oxygen, which may influence the compound's interaction with biological targets.

The biphenyl system, consisting of two connected aromatic rings, is generally stable but can undergo electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to benzene due to the electron-withdrawing effects of the carboxylic acid and dimethylcarbamoyl groups. The presence of these electron-withdrawing groups directs any substitution reactions to specific positions on the aromatic rings.

Synthesis Methods

Alternative Approaches

Alternative synthetic approaches for 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid might involve different cross-coupling strategies such as Stille coupling or Negishi coupling, which employ different organometallic reagents compared to the Suzuki-Miyaura reaction. These methods might offer advantages in terms of functional group tolerance or reaction conditions, depending on the specific substrates and synthetic requirements.

Another potential alternative approach could involve the modification of a simpler biphenyl compound through sequential functionalization steps. For instance, a 3-phenylphenylacetic acid could serve as a starting point, with the dimethylcarbamoyl group being introduced through electrophilic substitution followed by transformation to the dimethylamide.

Modern synthetic methodologies might also employ flow chemistry or microwave-assisted techniques to enhance reaction efficiency and reduce reaction times. These approaches could be particularly valuable for optimizing the synthesis of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid for scaled-up production or when rapid access to the compound is required for research purposes.

Biological Activity and Applications

Research Applications

3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid serves as a valuable research tool in medicinal chemistry and chemical biology. Its well-defined structure with specific functional groups makes it useful for structure-activity relationship studies, where systematic modifications to the molecule can reveal insights about the structural requirements for biological activity.

The compound may also serve as an intermediate in the synthesis of more complex molecules with potential biological activities. Its biphenyl core with carboxylic acid and dimethylcarbamoyl functionalities provides a versatile scaffold that can be further modified to create derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

In chemical biology research, compounds like 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid may be used as probes to study biological processes or as tools to validate potential drug targets. The specific research applications would depend on the compound's biological activity profile, which would need to be established through appropriate assays and screening programs.

Comparison with Similar Compounds

Structural Analogues

3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid shares structural similarities with several classes of compounds, including other phenylacetic acids, biphenyl derivatives, and compounds containing dimethylcarbamoyl groups. One notable structural analogue is 2-[4-(dimethylcarbamoyl)phenyl]acetic acid (CAS: 883715-27-3), which lacks the second phenyl ring present in the target compound.

Table 2 below presents a comparison of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid with 2-[4-(dimethylcarbamoyl)phenyl]acetic acid:

Property3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid2-[4-(dimethylcarbamoyl)phenyl]acetic acid
CAS Number1334500-12-7883715-27-3
Molecular FormulaC17H17NO3C11H13NO3
Molecular Weight283.327 g/mol207.23 g/mol
StructureBiphenyl core with dimethylcarbamoyl and acetic acid groupsSingle phenyl ring with dimethylcarbamoyl and acetic acid groups
XLogP3-AA2.5Not specified in search results

The key structural difference between these compounds is the presence of an additional phenyl ring in 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid, which increases its molecular weight and likely affects its lipophilicity, conformational flexibility, and potential interactions with biological targets.

Other structural analogues might include compounds where the dimethylcarbamoyl group is replaced by other amide derivatives or where the position of the functional groups on the aromatic rings is altered. Such structural variations would be expected to influence the compound's physical properties, chemical reactivity, and biological activity profiles.

Functional Comparisons

The functional properties of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid can be compared with similar compounds to understand how structural variations affect their behavior and potential applications.

Compared to simpler phenylacetic acids without the biphenyl system or the dimethylcarbamoyl group, 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid is expected to have increased lipophilicity due to the additional aromatic ring. This increased lipophilicity could potentially enhance membrane permeability while possibly reducing water solubility, affecting its pharmacokinetic properties in biological systems .

The presence of the dimethylcarbamoyl group distinguishes this compound from simple biphenyl acetic acids and introduces additional hydrogen bonding capabilities through its carbonyl oxygen. This feature might enhance interactions with specific biological targets that can form complementary hydrogen bonds, potentially increasing binding affinity and selectivity.

When compared to 2-[4-(dimethylcarbamoyl)phenyl]acetic acid, the target compound's additional phenyl ring likely confers greater structural rigidity and provides additional sites for hydrophobic interactions with potential binding partners. These differences could translate to distinct biological activity profiles between the two compounds, even though they share similar functional groups.

The specific impact of these structural and functional differences on biological activity would depend on the particular biological targets and processes being studied. Structure-activity relationship studies involving these compounds could provide valuable insights into the structural requirements for specific biological activities.

Current Research and Future Perspectives

Recent Investigations

According to the search results, research on 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid appears to be ongoing, with the most recent update to its PubChem record occurring on April 5, 2025 . This recent update suggests continued interest in the compound within the scientific community.

The compound's presence in chemical databases and commercial catalogs indicates that it is available for research purposes, facilitating its inclusion in screening programs and targeted studies. This availability is essential for advancing knowledge about the compound's properties and potential applications .

Given the compound's structural features, recent investigations might also involve its use as an intermediate in the synthesis of more complex molecules with enhanced properties or specific biological targets. Such synthetic applications would leverage the compound's well-defined structure and functional groups as building blocks for more elaborate chemical entities.

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